BENZ(a)ANTHRACENE, 7-CYANO-12-METHYL-
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Overview
Description
Preparation Methods
The synthesis of 12-methylbenzo[a]anthracene-7-carbonitrile involves several steps, typically starting with the preparation of the benzo[a]anthracene core. This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
12-Methylbenzo[a]anthracene-7-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
12-Methylbenzo[a]anthracene-7-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 12-methylbenzo[a]anthracene-7-carbonitrile involves its interaction with cellular components. It can bind to DNA and proteins, leading to mutations and other cellular changes . The compound is metabolized by enzymes such as cytochrome P450, which converts it into reactive intermediates that can form adducts with DNA . These interactions can disrupt normal cellular processes and contribute to carcinogenesis .
Comparison with Similar Compounds
12-Methylbenzo[a]anthracene-7-carbonitrile is similar to other polycyclic aromatic hydrocarbons, such as 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene . its unique structure, with a cyano group at the 7-position and a methyl group at the 12-position, distinguishes it from these compounds .
Similar compounds include:
7,12-Dimethylbenz[a]anthracene: Known for its potent carcinogenic properties.
Benzo[a]pyrene: Another well-studied PAH with significant environmental and health impacts.
Properties
CAS No. |
63020-25-7 |
---|---|
Molecular Formula |
C20H13N |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
12-methylbenzo[a]anthracene-7-carbonitrile |
InChI |
InChI=1S/C20H13N/c1-13-15-7-4-5-9-17(15)19(12-21)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11H,1H3 |
InChI Key |
GMZDCSKUCXWPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C3=CC=CC=C13)C#N)C=CC4=CC=CC=C42 |
Origin of Product |
United States |
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